molecular formula C8H18Cl2N2 B1601645 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 91188-26-0

2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No. B1601645
CAS RN: 91188-26-0
M. Wt: 213.15 g/mol
InChI Key: KTWQBDFIDPFQKG-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a chemical compound with the CAS Number: 91188-26-0 . It has a molecular weight of 213.15 . The IUPAC name for this compound is 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride . The InChI code for this compound is 1S/C8H16N2.2ClH/c1-10-5-3-8(7-10)2-4-9-6-8;;/h9H,2-7H2,1H3;2*1H .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride can be represented by the InChI code: 1S/C8H16N2.2ClH/c1-10-5-3-8(7-10)2-4-9-6-8;;/h9H,2-7H2,1H3;2*1H .


Physical And Chemical Properties Analysis

2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Improved Synthesis Methods

A modified method for synthesizing Diazaspiro[4.4]nonane, which offers higher efficiency and better yield, has been developed. This involves nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction starting from malononitrile (Ji Zhiqin, 2004).

Synthesis of Structurally Intricate Compounds

The compound has been used in the catalytic asymmetric synthesis of spiroindolines, which are part of various biologically active monoterpene indole alkaloids. This involves a cascade enamine isomerization/spirocyclization/dearomatization process (Zhiqiang Pan et al., 2020).

Pharmaceutical Importance

The synthesis of pharmaceutically important N-protected methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems, which are crucial for further functionalization in drug development, has been achieved using 2,7-diazaspiro[4.4]nonane (Aaron C. Smith et al., 2016).

Potential in Antitubercular Agents

Derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, based on LK02 structure, were synthesized and exhibited excellent in vitro activity against Mycobacterium tuberculosis strains. These derivatives show promise as new antitubercular agents (A-peng Wang et al., 2020).

Application in Osteoporosis Treatment

Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus have been synthesized to target DOCK5, essential for bone resorption by osteoclasts. These compounds inhibit osteoclast activity and prevent pathological bone loss in mice without affecting bone formation, making them promising for antiosteoporotic drug development (Lucile Mounier et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

2-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-5-3-8(7-10)2-4-9-6-8;;/h9H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWQBDFIDPFQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542101
Record name 2-Methyl-2,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

CAS RN

91188-26-0
Record name 2-Methyl-2,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro-[4.4]nonane dihydrochloride in 150 ml of methanol with 1.0 g 20% palladium on carbon catalyst was hydrogenated at 50 psi for two days. After filtration, the filtrate was concentrated to a thick syrup which crystallized on addition of acetonitrile to give 11.50 g of 2-Methyl-2,7diazaspiro[4.4]nonane dihydrochloride, softened at 164° C. and melted at 168°-170° C. EXAMPLE I
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Synthesis routes and methods II

Procedure details

A solution of 7-benzyl-2-methyl-2,7-diazaspiro-[4.4]nonane dihydrochloride in 150 ml of methanol with 1.0 g 20% palladium on carbon catalyst was hydrogenated at 4.5×105Pa for two days. After filtration, the filtrate was concentrated to a thick syrup which crystallized on addition of acetonitrile to give 11.5 g of 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, softened at 164° C. and melted at 168°-170° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TP Culbertson, JP Sanchez, L Gambino… - Journal of medicinal …, 1990 - ACS Publications
Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships Page 1 2270 J. Med. Chem. 2270-2275 rification by a …
Number of citations: 37 pubs.acs.org

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